1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol
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Overview
Description
1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a propanol moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol involves several steps. One common synthetic route includes the following steps:
Hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates: This step involves the conversion of ethyl 5-amino-1H-pyrazole-4-carboxylates to the corresponding carboxylic acids.
Cyclization: The carboxylic acids are then cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.
Chemical Reactions Analysis
1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol involves its interaction with specific molecular targets. The compound assembles into signaling complexes with activated receptors at the plasma membrane via interaction between its SH2 domains and the receptor tyrosine-phosphorylated ITAM domains. This association can also be indirect and mediated by adapter proteins containing ITAM or partial hemITAM domains .
Comparison with Similar Compounds
Similar compounds to 1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol include:
1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one: This compound shares a similar core structure but lacks the propanol moiety.
2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1: This compound contains a pyrimidine ring and a similar dimethylphenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of the pyrazolo[3,4-d]pyrimidine core and the propanol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-10-4-11(2)6-13(5-10)21-16-14(8-20-21)15(18-9-19-16)17-7-12(3)22/h4-6,8-9,12,22H,7H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYYFTOXHOWWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=NC=NC(=C3C=N2)NCC(C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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